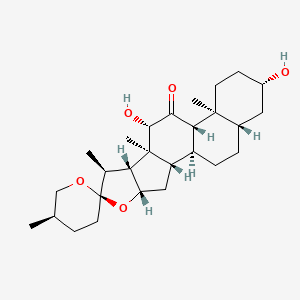![molecular formula C14H24O2Si B8482203 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol](/img/structure/B8482203.png)
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol
Vue d'ensemble
Description
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol is an organic compound that features a benzene ring substituted with a tert-butyldimethylsiloxy group and an ethanol group. This compound is often used in organic synthesis due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the benzeneethanol moiety .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Ethylbenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsiloxy group can be selectively removed under mild acidic or basic conditions, allowing for controlled deprotection and further functionalization of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyldimethylsiloxy)-2-methoxybenzyl: Another compound with a similar protecting group used in organic synthesis.
tert-Butyldimethylsilyloxyacetaldehyde: Used for protecting aldehyde functionalities.
tert-Butyldimethylsilyloxypropane: Employed in the protection of hydroxyl groups in aliphatic compounds.
Uniqueness
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol is unique due to its combination of a benzene ring and an ethanol group, which provides distinct reactivity and versatility in organic synthesis. Its ability to form stable silyl ethers makes it a valuable tool for protecting hydroxyl groups during complex synthetic procedures.
Propriétés
Formule moléculaire |
C14H24O2Si |
|---|---|
Poids moléculaire |
252.42 g/mol |
Nom IUPAC |
2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanol |
InChI |
InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-13-8-6-12(7-9-13)10-11-15/h6-9,15H,10-11H2,1-5H3 |
Clé InChI |
MAMJBAMXDQAXDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-nitropropan-1-ol](/img/structure/B8482125.png)

![(1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B8482132.png)

![Carbamic acid,n-[2-amino-5-(dimethylamino)-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8482137.png)




![Benzene, 1,1',1''-[(3-butynyloxy)methylidyne]tris-](/img/structure/B8482188.png)



![{2-[(3-Aminopyridin-2-yl)amino]phenyl}(3-chlorophenyl)methanone](/img/structure/B8482222.png)
